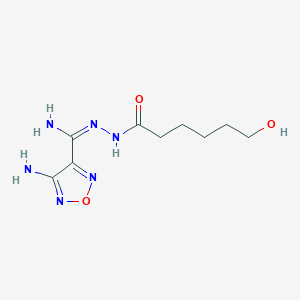![molecular formula C21H15Cl3N2O2 B11524783 4-chloro-N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11524783.png)
4-chloro-N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE: is a complex organic compound characterized by the presence of multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE is unique due to its specific arrangement of chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C21H15Cl3N2O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
4-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-15-8-4-13(5-9-15)19(21(28)25-18-3-1-2-17(24)12-18)26-20(27)14-6-10-16(23)11-7-14/h1-12,19H,(H,25,28)(H,26,27) |
InChI Key |
LVLKSARGTZIDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11524700.png)
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11524701.png)
![Benzothiazol-2(3H)-one, 3-[3-(2,3-dihydro-2-oxo-3-benzothiazolyl)-1-oxopropyl]-](/img/structure/B11524716.png)

![4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524726.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11524734.png)
![6-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11524739.png)
![6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11524740.png)
![4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11524741.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524745.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11524748.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11524757.png)
![2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate](/img/structure/B11524761.png)
![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
